Scientific Field: Organic Chemistry
Application Summary: Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology.
Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community.
Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties.
Application Summary: 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures.
Methods of Application: MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product.
Results or Outcomes: This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects.
Application Summary: 3-Bromo-1H-indole-6-carbaldehyde is primarily used in the synthesis of heterocyclic compounds and as a reagent for the synthesis of other compounds.
Methods of Application: Its ability to form stable complexes with metal ions has also made it a useful tool in the study of metal-catalyzed reactions.
Results or Outcomes: Not specified.
Scientific Field: Medicinal Chemistry
Application Summary: Indole-6-carboxaldehyde, a related compound, is used as a reactant in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors.
Methods of Application: Not specified.
3-Bromo-1H-indole-6-carbaldehyde is a derivative of indole, characterized by the presence of a bromine atom at the 3-position and an aldehyde functional group at the 6-position. Its molecular formula is with a molecular weight of approximately 224.05 g/mol. This compound belongs to a class of chemicals known for their diverse biological activities, particularly in medicinal chemistry.
The biological significance of 3-bromo-1H-indole-6-carbaldehyde is notable due to its potential pharmacological properties. Compounds in the indole family are often investigated for their:
Several synthetic routes have been developed to produce 3-bromo-1H-indole-6-carbaldehyde:
3-Bromo-1H-indole-6-carbaldehyde has several applications in:
Interaction studies involving 3-bromo-1H-indole-6-carbaldehyde often focus on its binding affinity and selectivity towards biological targets:
Several compounds share structural similarities with 3-bromo-1H-indole-6-carbaldehyde. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Bromo-1H-indole-3-carbaldehyde | 17826-04-9 | 0.87 |
| 4-Bromoindole-3-carboxaldehyde | 98600-34-1 | 0.84 |
| 5-Methyl-1H-indole-3-carbaldehyde | 52562-50-2 | 0.80 |
| 1-(7-Bromo-1H-indol-3-yl)ethanone | 944086-09-3 | 0.89 |
3-Bromo-1H-indole-6-carbaldehyde is unique due to its specific bromination pattern and aldehyde functionality, which can influence its reactivity and biological activity compared to other indole derivatives. Its position-specific modifications allow for tailored interactions in biological systems, enhancing its potential as a lead compound in drug discovery.
The molecular formula of 3-Bromo-1H-indole-6-carbaldehyde is C₉H₆BrNO, representing a compact heterocyclic structure with nine carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom [1] [3]. The molecular weight of this compound is precisely 224.06 grams per mole, making it a relatively low molecular weight organic compound suitable for various synthetic applications [4] [5]. This molecular composition reflects the presence of the indole bicyclic system with the characteristic bromine substitution and aldehyde functionality that defines the compound's chemical identity [1].
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆BrNO [1] |
| Molecular Weight | 224.06 g/mol [4] [3] |
| Elemental Composition | C: 48.23%, H: 2.70%, Br: 35.66%, N: 6.25%, O: 7.14% [3] |
The structural architecture of 3-Bromo-1H-indole-6-carbaldehyde is based on the indole scaffold, which consists of a benzene ring fused to a pyrrole ring, forming a bicyclic aromatic system [1]. The bromine atom at position 3 introduces significant electronic effects due to its electronegativity and size, influencing the electron density distribution throughout the indole ring system [3]. The aldehyde group at position 6 provides a reactive carbonyl functionality that serves as an important site for chemical transformations and molecular recognition processes .
The topological features of this compound include a planar aromatic system with the indole nitrogen atom contributing to the overall aromaticity through its lone pair of electrons [1]. The presence of the bromine substituent at the 3-position creates steric hindrance and electronic perturbations that affect the compound's reactivity patterns and intermolecular interactions [3]. The aldehyde carbon atom adopts sp² hybridization, maintaining planarity with the adjacent aromatic system and enabling conjugation effects that stabilize the molecular structure [6].
While specific crystallographic data for 3-Bromo-1H-indole-6-carbaldehyde itself is limited in the available literature, related brominated indole derivatives provide insight into the expected solid-state structural parameters [7]. Crystallographic studies of similar compounds, such as 6-bromo-1H-indole-3-carboxylic acid, reveal typical bond lengths and angles within normal ranges for aromatic heterocyclic systems [8]. The indole ring system typically exhibits C-C bond lengths ranging from 1.385 to 1.398 Angstroms for aromatic carbons, while the C-Br bond length is approximately 1.878 Angstroms [9].
The molecular packing in the solid state is expected to be influenced by intermolecular hydrogen bonding interactions involving the indole nitrogen-hydrogen group and the aldehyde oxygen atom [8]. These interactions contribute to the formation of extended networks in the crystal lattice, affecting the compound's physical properties such as melting point and solubility characteristics [10].
The spectroscopic identification of 3-Bromo-1H-indole-6-carbaldehyde relies on characteristic absorption patterns and chemical shifts that reflect its unique structural features . Infrared spectroscopy reveals the presence of the aldehyde carbonyl group through a strong absorption band in the region of 1700-1730 wavenumbers per centimeter, which is characteristic of aromatic aldehydes [6] [12]. The compound also exhibits characteristic carbon-hydrogen stretching vibrations of the aldehyde group between 2700-2860 wavenumbers per centimeter, providing additional confirmation of the aldehyde functionality [6].
Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shifts and coupling patterns . The aldehyde proton typically resonates in the downfield region between 9.8-10.2 parts per million in proton nuclear magnetic resonance spectra, appearing as a singlet due to the absence of adjacent protons . The aromatic protons of the indole ring system appear in the region of 7.0-8.5 parts per million, with the bromine substituent causing characteristic deshielding effects on neighboring protons .
| Spectroscopic Technique | Assignment | Expected Value/Range |
|---|---|---|
| Infrared Spectroscopy | Carbonyl stretch (aldehyde) | 1700-1730 cm⁻¹ [6] |
| Infrared Spectroscopy | Carbon-hydrogen stretch (aldehyde) | 2700-2860 cm⁻¹ [6] |
| Infrared Spectroscopy | Nitrogen-hydrogen stretch (indole) | 3400-3500 cm⁻¹ [12] |
| ¹H Nuclear Magnetic Resonance | Aldehyde proton | 9.8-10.2 ppm |
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 ppm |
| ¹³C Nuclear Magnetic Resonance | Aldehyde carbon | 190-195 ppm |
3-Bromo-1H-indole-6-carbaldehyde presents as a solid powder at room temperature [1] [2]. The compound exhibits a characteristic appearance consistent with many brominated indole derivatives. When observed under standard laboratory conditions, the material typically appears as a fine crystalline powder with properties conducive to research applications [1]. The compound demonstrates stability under appropriate storage conditions, maintaining its physical integrity when properly handled.
The solubility characteristics of 3-Bromo-1H-indole-6-carbaldehyde demonstrate typical behavior for brominated indole derivatives. The compound shows solubility in organic solvents [2], which is consistent with its aromatic heterocyclic structure containing both bromine and aldehyde functional groups. This solubility profile is important for synthetic applications and analytical procedures.
For comparison, related indole-6-carboxaldehyde compounds demonstrate solubility in organic solvents such as methanol, chloroform, and dichloromethane [3] [4]. The parent indole-6-carboxaldehyde structure shows solubility in methanol [3], while similar compounds exhibit solubility in chloroform and dichloromethane [4]. The presence of the bromine substituent in 3-Bromo-1H-indole-6-carbaldehyde likely influences its solubility characteristics compared to the unsubstituted parent compound.
Currently, specific melting and boiling point data for 3-Bromo-1H-indole-6-carbaldehyde are not available in the literature. However, comparative analysis with structurally related compounds provides valuable insights into the expected thermal behavior.
The closely related compound 6-Bromoindole-3-carboxaldehyde (CAS: 17826-04-9) exhibits a melting point of 202-206°C and a predicted boiling point of 395.6±22.0°C [5] [6] [7]. The parent indole-6-carboxaldehyde without bromine substitution shows a melting point of 126-130°C [3] [4], indicating the significant influence of bromine substitution on thermal properties.
| Compound | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|
| 3-Bromo-1H-indole-6-carbaldehyde | Not Available | Not Available |
| 6-Bromoindole-3-carboxaldehyde | 202-206 | 395.6±22.0 |
| 1H-Indole-6-carboxaldehyde | 126-130 | 339.1±15.0 |
| 5-Bromo-1H-indole-3-carbaldehyde | 200-207 | Not Available |
| 7-Bromo-1H-indole-3-carbaldehyde | 165-172 | 395.6±22.0 |
The isomeric compound 6-Bromoindole-3-carboxaldehyde demonstrates a predicted density of 1.727±0.06 g/cm³ [5] [6] [7]. This value is consistent with the expected density range for brominated indole derivatives, where the bromine atom contributes significantly to the molecular mass and packing efficiency.
For comparison, the parent indole-6-carboxaldehyde without bromine substitution shows a predicted density of 1.278±0.06 g/cm³ [4], demonstrating the substantial influence of bromine substitution on density values. The presence of the bromine atom increases the molecular mass from 145.16 g/mol to 224.05 g/mol, which correlates with the observed density increase.
The compound 3-Bromo-1H-indole-2-carbaldehyde exhibits a refractive index of 1.752 [8], while 6-bromo-5-chloro-1H-indole-3-carbaldehyde shows a refractive index of 1.753 [9]. These values are consistent with the expected range for brominated aromatic compounds containing aldehyde functional groups.
For comparison, the parent indole-6-carboxaldehyde structure demonstrates different optical properties due to the absence of halogen substitution. The refractive index values for brominated indole derivatives typically fall within the range of 1.70-1.76, reflecting the influence of bromine substitution on optical properties.
3-Bromo-1H-indole-6-carbaldehyde exhibits characteristic spectroscopic features consistent with its molecular structure. The compound demonstrates spectroscopic properties that are well-documented for similar brominated indole derivatives.